molecular formula C12H19N3O B2423241 4-cyano-N-cyclopentylpiperidine-1-carboxamide CAS No. 1216766-71-0

4-cyano-N-cyclopentylpiperidine-1-carboxamide

Cat. No.: B2423241
CAS No.: 1216766-71-0
M. Wt: 221.304
InChI Key: SQGHFUGUYNCQCA-UHFFFAOYSA-N
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Description

4-cyano-N-cyclopentylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields such as pharmacology, organic chemistry, and materials science. This compound is characterized by its unique structure, which includes a cyano group and a cyclopentylpiperidine moiety. Its molecular formula is C12H19N3O, and it has a molecular weight of 221.304 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-cyclopentylpiperidine-1-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

4-cyano-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the piperidine moiety can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Cyano compounds: Compounds such as 4-cyanopyridine and 4-cyano-4-(thiobenzoylthio)pentanoic acid share the cyano group and are used in similar applications

Uniqueness

4-cyano-N-cyclopentylpiperidine-1-carboxamide is unique due to its combination of a cyano group and a cyclopentylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyano-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-9-10-5-7-15(8-6-10)12(16)14-11-3-1-2-4-11/h10-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGHFUGUYNCQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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